1-(5-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-2-chloropropan-1-one is a synthetic organic compound notable for its complex structure and potential applications in various scientific fields. This compound is characterized by the presence of bromine, chlorine, and trifluoromethylthio groups, which contribute to its unique chemical properties.
The compound is primarily sourced from specialized chemical suppliers and is used in laboratory settings for research purposes. Its synthesis often involves multi-step reactions that incorporate halogenation and functional group transformations.
According to the European Union's classification system, this compound falls under the category of hazardous substances due to the presence of halogens, which can pose risks during handling and use. It is classified based on its physical and chemical properties as well as its potential health effects.
The synthesis of 1-(5-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-2-chloropropan-1-one typically involves several key steps:
The synthesis often requires specific conditions, including:
Industrial methods may employ continuous flow reactors to enhance efficiency and safety during production, particularly when handling reactive intermediates.
The molecular formula for 1-(5-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-2-chloropropan-1-one is , with a molecular weight of approximately 279.53 g/mol. The structure features a propanone backbone with a bromomethyl group attached to a phenyl ring that also contains a trifluoromethylthio substituent.
This structural complexity imparts distinctive reactivity patterns and makes it suitable for further chemical modifications .
1-(5-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-2-chloropropan-1-one can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 1-(5-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-2-chloropropan-1-one involves its interaction with biological targets such as enzymes or receptors. The binding alters their activity, which may lead to various biological outcomes depending on the context of use. This interaction is crucial for exploring its potential therapeutic properties.
| Property | Value |
|---|---|
| Molecular Formula | C10H9BrClFO |
| Molecular Weight | 279.53 g/mol |
| InChI | InChI=1S/C10H9BrClFO/c1-6(12)10(14)8-4-7(5-11)2-3-9(8)13/h2-4,6H,5H2,1H3 |
| Stability | Stable under normal conditions but sensitive to moisture and light |
These properties are essential for understanding how the compound behaves under different conditions and its suitability for various applications .
The compound has several scientific uses:
CAS No.: 11003-57-9
CAS No.: 79982-56-2
CAS No.: 83324-51-0
CAS No.:
CAS No.: 73545-11-6
CAS No.: 2034366-97-5